molecular formula C12H12N2O3 B1527696 Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1344046-00-9

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1527696
M. Wt: 232.23 g/mol
InChI Key: LCSNENGYBUHMCF-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the ethyl carboxylate group and the 4-methylphenyl group suggests that this compound might have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy could be used to characterize the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Oxadiazoles can participate in a variety of reactions due to the presence of the aromatic ring and the heteroatoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNENGYBUHMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728698
Record name Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

CAS RN

1344046-00-9
Record name Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6A (8.1 g, 32.4 mmol) was dissolved in toluene (200 ml) and pyridine (2.6 mL, 32.4 mmol). Thionyl chloride (9.6 g, 81 mmol) was added and the reaction was refluxed for 8 h. The solvent was evaporated and the residue was partitioned between DCM and aqueous NaHCO3 (sat.). The organic phase was further washed with 0.1 M HCl and aqueous NaHCO3 (sat.), filtered through a phase separator and the solvent was removed by evaporation. There was obtained 7.0 g (93%) of 6B as an off white solid. 1H NMR (400 MHz, CDCl3): δ 1.48 (t, 3H), 2.44 (s, 3H), 4.54 (q, 2H), 7.34 (d, 2H), 8.04 (d, 2H).
Name
6A
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

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